molecular formula C24H24N2O4 B11986241 2-(4-(Benzyloxy)phenoxy)-N'-(3-methoxybenzylidene)propanohydrazide CAS No. 303065-73-8

2-(4-(Benzyloxy)phenoxy)-N'-(3-methoxybenzylidene)propanohydrazide

Katalognummer: B11986241
CAS-Nummer: 303065-73-8
Molekulargewicht: 404.5 g/mol
InChI-Schlüssel: GIVCMWRBUURXNL-PCLIKHOPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-(Benzyloxy)phenoxy)-N’-(3-methoxybenzylidene)propanohydrazide is an organic compound that features a complex structure with multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)phenoxy)-N’-(3-methoxybenzylidene)propanohydrazide typically involves a multi-step process. One common method starts with the preparation of 4-(benzyloxy)phenol, which is then reacted with 3-methoxybenzaldehyde to form the intermediate compound. This intermediate is further reacted with propanohydrazide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(Benzyloxy)phenoxy)-N’-(3-methoxybenzylidene)propanohydrazide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxy and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(4-(Benzyloxy)phenoxy)-N’-(3-methoxybenzylidene)propanohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism by which 2-(4-(Benzyloxy)phenoxy)-N’-(3-methoxybenzylidene)propanohydrazide exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Benzyloxy)-3-methoxybenzaldehyde: Shares structural similarities but lacks the hydrazide group.

    2-(4-Benzyloxyphenyl)ethanol: Similar benzyloxy group but different functional groups.

    3-Methoxybenzylidene derivatives: Compounds with similar benzylidene structures but different substituents.

Uniqueness

2-(4-(Benzyloxy)phenoxy)-N’-(3-methoxybenzylidene)propanohydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Eigenschaften

CAS-Nummer

303065-73-8

Molekularformel

C24H24N2O4

Molekulargewicht

404.5 g/mol

IUPAC-Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)propanamide

InChI

InChI=1S/C24H24N2O4/c1-18(24(27)26-25-16-20-9-6-10-23(15-20)28-2)30-22-13-11-21(12-14-22)29-17-19-7-4-3-5-8-19/h3-16,18H,17H2,1-2H3,(H,26,27)/b25-16+

InChI-Schlüssel

GIVCMWRBUURXNL-PCLIKHOPSA-N

Isomerische SMILES

CC(C(=O)N/N=C/C1=CC(=CC=C1)OC)OC2=CC=C(C=C2)OCC3=CC=CC=C3

Kanonische SMILES

CC(C(=O)NN=CC1=CC(=CC=C1)OC)OC2=CC=C(C=C2)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.